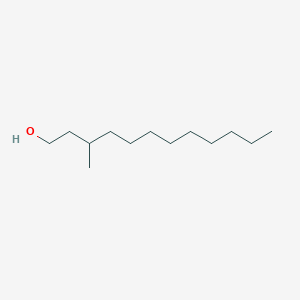

3-Methyldodecan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyldodecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h13-14H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXXGASVJRBDNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Chemical Transformations of 3 Methyldodecan 1 Ol

Stereoselective Synthesis of 3-Methyldodecan-1-ol Enantiomers

Achieving high levels of stereocontrol is paramount for obtaining the individual enantiomers of this compound. Methodologies are broadly categorized into asymmetric synthesis, where a new stereocenter is created selectively, and resolution, where a racemic mixture is separated. ethz.ch

Asymmetric synthesis aims to introduce the chiral center at C-3 in a controlled manner, leading directly to an enantiomerically enriched product. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or enzymatic processes. ethz.chdu.ac.in

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com A common and powerful class of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.org

A well-established strategy for synthesizing chiral 2-methyl-substituted primary alcohols, a structure closely related to this compound, involves the asymmetric alkylation of an N-acyloxazolidinone. nih.gov This methodology can be adapted for this compound. The general sequence involves:

Acylation of a chiral oxazolidinone, such as (R)-4-benzyloxazolidin-2-one, with an appropriate acyl chloride.

Formation of a boron or sodium enolate, which is then alkylated with a high degree of diastereoselectivity. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face. du.ac.in

Reductive cleavage of the auxiliary to yield the desired enantiomerically pure primary alcohol. nih.gov

For instance, the synthesis of (S)-2-methyldodecan-1-ol was achieved with a high yield and enantiomeric excess using this approach. nih.gov

Table 1: Example of Chiral Auxiliary Application in a Related Synthesis Data derived from the synthesis of (S)-2-methyldodecan-1-ol.

| Step | Reactants | Product | Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Alkylation | (S)-4-benzyl-3-(dodecanoyl)oxazolidin-2-one, NaHMDS, Methyl Iodide | (S)-4-benzyl-3-((S)-2-methyldodecanoyl)oxazolidin-2-one | 62% | >99:1 dr | nih.gov |

| Reduction | (S)-4-benzyl-3-((S)-2-methyldodecanoyl)oxazolidin-2-one, NaBH₄ | (S)-2-methyldodecan-1-ol | 88% | 98% ee | nih.gov |

Catalytic asymmetric synthesis utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. ethz.chrsc.org Transition-metal catalysts, often complexed with chiral ligands, are frequently employed for reactions like asymmetric hydrogenation or aldol (B89426) reactions that can establish chiral alcohol centers. nih.govencyclopedia.pub

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure alcohols. researchgate.net Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), operate under mild conditions and exhibit remarkable enantioselectivity. encyclopedia.pubresearchgate.net

The most common enzymatic strategy for obtaining enantiopure alcohols is the kinetic resolution (KR) of a racemic mixture. encyclopedia.pubnih.gov In a typical lipase-catalyzed KR, a racemic alcohol is subjected to acylation. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the slower-reacting alcohol enantiomer from the acylated enantiomer. encyclopedia.pub Lipases from Candida rugosa (CRL) and Pseudomonas fluorescens (PFL) are widely used for this purpose. rsc.orgcore.ac.uk

A chemoenzymatic approach combines chemical synthesis with biocatalytic steps. d-nb.infofrontiersin.org For example, a racemic alcohol can be prepared chemically, followed by enzymatic resolution to obtain the desired enantiomer. core.ac.ukoup.com A key intermediate for the synthesis of methyl-branched pheromones, (R)- and (S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol, was prepared via a chemoenzymatic route. acs.org This involved the lipase-catalyzed resolution of a related precursor, 3-methyl-3-buten-1-ol (B123568). acs.org

Table 2: Key Enzymatic Strategies for Enantiopure Alcohol Synthesis

| Strategy | Description | Key Enzymes | Reference |

|---|---|---|---|

| Kinetic Resolution (KR) | Enantioselective acylation or hydrolysis of a racemic alcohol, leaving one enantiomer unreacted. | Lipases (e.g., PPL, CRL, Lipase PS) | encyclopedia.pubrsc.org |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | nih.govrsc.orgresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combines KR with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical 100% yield of a single enantiomeric product. | Lipase + Metal Catalyst (e.g., Ru-based) | encyclopedia.pub |

Diastereoselective reactions are crucial when a molecule already contains one or more chiral centers and a new one is being introduced. The existing stereocenters influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others. sbq.org.br While this compound itself has only one stereocenter, diastereoselective reactions are fundamental in its synthesis from more complex chiral precursors or when it is used as a building block. sakura.ne.jp

For example, the synthesis of a versatile chiron for methyl-branched pheromones, (R)- and (S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol, was accomplished starting from the chiral building block (R)-citronellene. acs.org The synthetic sequence involved multiple steps where the stereochemistry of the starting material directed the formation of subsequent stereocenters.

The total synthesis of long-chain methyl-branched alcohols is a challenging area of organic synthesis, often requiring multi-step sequences where each stereocenter must be installed individually and with high fidelity. nih.gov These strategies are broadly applicable to molecules like this compound.

Two primary strategies are employed:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products (the "chiral pool"), such as amino acids, sugars, or terpenes like citronellene, as starting materials. ethz.ch The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. acs.org

Asymmetric Synthesis : This strategy builds the carbon chain while introducing chirality through asymmetric reactions, such as catalytic asymmetric hydrogenation or alkylations using chiral auxiliaries. nih.govnih.gov An iridium-catalyzed asymmetric alkene hydrogenation has been highlighted as a particularly effective strategy for preparing saturated isoprenoids and other methyl-branched structures. nih.gov

A unified approach often combines these strategies, using key chiral building blocks that are themselves prepared via asymmetric synthesis. pherobase.comnih.gov

Asymmetric Synthetic Methodologies for Chiral Centers

Enzymatic and Chemoenzymatic Approaches to Enantiopure Alcohols

Classical and Modern Chemical Synthesis Routes

Beyond stereoselective methods, various classical and modern synthetic routes can produce racemic this compound. A common approach involves Grignard reactions. For example, the reaction of nonylmagnesium bromide with methyloxirane would yield 3-methyldodecan-2-ol, which could then potentially be further manipulated. A more direct route could involve the reaction of a suitable Grignard reagent with an epoxide or the reduction of a corresponding carboxylic acid or ester, such as methyl 3-methyldodecanoate.

A reported synthesis of the protected derivative 12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol started from 3-methyl-3-buten-1-ol. acs.org The key steps included hydroboration-oxidation, protection of the resulting alcohol, and a series of chain-extension steps to build the full dodecanol (B89629) backbone. acs.org

Reduction of Aldehyde and Ketone Precursors

The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde precursor, 3-methyldodecanal (B82856). This transformation is a fundamental reaction in organic chemistry, often employing various reducing agents to achieve high yields and selectivity.

One established method involves the liquid-phase catalytic hydrogenation of aldehydes to their corresponding primary alcohols. A notable catalyst system for this process utilizes a reduced mixture of solid copper oxide (CuO) and zinc oxide (ZnO), promoted by aluminum. This heterogeneous catalyst has demonstrated high efficiency, achieving 100% conversion of the aldehyde with 100% selectivity for the desired alcohol under moderate pressure conditions (400-500 psig) and temperatures between 130°C and 170°C. google.com An important advantage of this catalyst system is its robustness, maintaining its activity even in the presence of impurities like trialkyl amines, which might be carried over from the aldehyde synthesis steps. google.com

For instance, the hydrogenation of isobutyraldehyde (B47883) to isobutyl alcohol using a CuO/ZnO/Aluminum oxide catalyst in methanol (B129727) at 170°C and 400-500 psig resulted in complete conversion and selectivity. google.com This provides a strong precedent for the effective reduction of branched-chain aldehydes like 3-methyldodecanal.

Another approach is the vapor-phase hydrogenation using copper-chromium-potassium (Cu-Cr-K) catalysts. This method is effective for the reduction of related branched aldehydes, such as 2-methyl-1-dodecanal, to its corresponding alcohol. The process typically involves activating the catalyst by reduction in a hydrogen atmosphere at elevated temperatures (e.g., 230°C) before introducing the aldehyde in a continuous flow of hydrogen.

The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of this compound. The table below summarizes key aspects of these reduction methods.

| Catalyst System | Precursor | Reaction Phase | Temperature | Pressure | Conversion | Selectivity |

| CuO/ZnO/Aluminum | Aldehydes | Liquid | 130-170°C | 400-500 psig | 100% | 100% |

| Cu-Cr-K | 2-Methyl-1-dodecanal | Vapor | ~230°C (activation) | - | High | High |

Grignard Reactions in Branched Alcohol Synthesis

Grignard reactions represent a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols with specific branching patterns. The synthesis of this compound can be envisioned through the strategic application of Grignard reagents with appropriate carbonyl compounds.

A general pathway to a primary alcohol like this compound involves the reaction of a Grignard reagent with formaldehyde (B43269). To synthesize this compound, a Grignard reagent derived from 1-bromo-2-methylundecane would be required. This reagent, upon reaction with formaldehyde followed by acidic workup, would yield the target alcohol. The Grignard reagent is typically prepared by reacting the corresponding alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether. acechemistry.co.ukleah4sci.com

The general mechanism for a Grignard reaction with a carbonyl compound involves the following steps:

Formation of the Grignard Reagent: The alkyl halide reacts with magnesium in an ether solvent.

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. libretexts.org

Formation of an Alkoxide Intermediate: This attack results in the formation of a magnesium alkoxide intermediate. libretexts.org

Protonation: Subsequent treatment with a dilute acid protonates the alkoxide to yield the final alcohol product. libretexts.org

The versatility of the Grignard reaction allows for the synthesis of various types of alcohols:

Primary alcohols are formed from the reaction of a Grignard reagent with formaldehyde. libretexts.org

Secondary alcohols result from the reaction with other aldehydes. libretexts.org

Tertiary alcohols are produced from the reaction with ketones. libretexts.org

For example, the synthesis of 3-methyl-3-buten-1-ol has been demonstrated by reacting methallyl Grignard reagent with formaldehyde. google.com This highlights the applicability of this methodology for creating primary alcohols with branching near the hydroxyl group. The table below outlines the general products of Grignard reactions with different carbonyl compounds.

| Carbonyl Compound | Grignard Reagent Product |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

Alkylation Reactions in the Formation of Branched-Chain Alcohols

Alkylation reactions are fundamental in organic synthesis for constructing carbon-carbon bonds and are crucial for creating the branched structures found in molecules like this compound. mt.com These reactions involve the transfer of an alkyl group from one molecule to another. mt.com

A more modern and atom-economical approach is hydrogen-borrowing catalysis (also known as hydrogen autotransfer). This strategy enables the use of alcohols as alkylating agents for enolates, with water being the only stoichiometric byproduct. nih.govrsc.org In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This carbonyl intermediate then reacts with a nucleophile (like an enolate). The catalyst then returns the borrowed hydrogen to the resulting intermediate, hydrogenating it to the final alkylated product. Iridium and iron complexes have been shown to be effective catalysts for such transformations, allowing for the β-alkylation of primary alcohols to form branched products. nih.govacs.org

For instance, iridium catalysts have been used for the alkylation of ketones with primary and secondary alcohols to form branched products. nih.gov Similarly, iron-catalyzed β-alkylation of 2-arylethanol derivatives with other alcohols has been successfully demonstrated. acs.org

The following table summarizes key features of these alkylation methods for branched alcohol synthesis.

| Reaction Type | Key Features | Catalysts |

| Guerbet Reaction | Self-condensation of alcohols to form higher branched alcohols. | Transition metals (e.g., Cu) and solid base catalysts. rsc.org |

| Hydrogen-Borrowing Catalysis | Alcohols used as alkylating agents; water is the only byproduct. | Transition metal complexes (e.g., Iridium, Iron). nih.govacs.org |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a critical step in many synthetic routes to produce alcohols, including branched-chain alcohols like this compound. This process typically involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst.

Homogeneous catalysis also offers pathways to branched alcohols via hydrogenation. For instance, a homogeneous catalytic system of Ru₃(CO)₁₂/Rh₂(CO)₄Cl₂/LiI-DMI has been shown to effectively catalyze the hydrogenation of CO₂ to a mixture of linear and branched C₂₊ alcohols, including propanol, 2-methyl propanol, and butanol, with high selectivity for C₂₊ alcohols (up to 96.4%). rsc.org While not a direct synthesis of this compound, this demonstrates the potential of homogeneous catalysis to produce branched alcohol structures from simple feedstocks.

The hydroformylation of olefins, followed by hydrogenation, is a major industrial route to alcohols. This process, also known as the oxo process, can be adapted to produce branched aldehydes and subsequently branched alcohols. perfumerflavorist.comgoogle.com For example, hydroformylation of specific olefins can yield a mixture of aldehydes, including 3-methyldodecanal, which can then be hydrogenated to the corresponding alcohol. google.com

The table below provides an overview of different catalytic hydrogenation applications in the synthesis of branched alcohols.

| Application | Catalysts | Key Features |

| Guerbet Reaction (Final Step) | Copper, Noble Metals | Hydrogenates an unsaturated aldehyde to a saturated branched alcohol. rsc.org |

| CO₂ Hydrogenation | Homogeneous Ru/Rh complexes | Produces a mixture of linear and branched C₂₊ alcohols. rsc.org |

| Post-Hydroformylation | Sulfur-insensitive catalysts (e.g., sulfided Co, Mo, Ni) | Reduces branched aldehydes to their corresponding alcohols. google.com |

Biotransformation and Biotechnological Production of this compound and Related Compounds

Microbial Production Systems and Engineered Strains

The biosynthesis of branched long-chain fatty alcohols (BLFLs), a class of compounds that includes this compound, has been successfully demonstrated in engineered microbial hosts, primarily Escherichia coli. d-nb.info These biotechnological approaches offer a renewable alternative to chemical synthesis. d-nb.info The core strategy involves engineering the microbe's metabolic pathways to channel carbon flux from simple sugars like glucose towards the production of branched-chain fatty acids (BCFAs), which are the immediate precursors to BLFLs. d-nb.infonih.gov

Key genetic modifications to establish BLFL production in E. coli include:

Overexpression of a branched-chain α-keto acid dehydrogenase complex (BKD): This enhances the supply of branched-chain acyl-CoA primers, which are essential for initiating the synthesis of BCFAs. d-nb.info

Introduction of a branched-chain-acyl-CoA-specific β-ketoacyl-acyl-carrier protein synthase (FabH): This enzyme specifically utilizes the branched-chain primers to kickstart the fatty acid synthesis cycle. d-nb.info

Engineering of protein lipoylation pathways: This was found to be a critical bottleneck, and optimizing the lipoylation of the BKD complex dramatically increased BCFA production. nih.gov

Expression of a fatty acid-to-alcohol conversion pathway: This typically involves a two-step enzymatic process where a carboxylic acid reductase (CAR) converts the BCFA to a branched-chain aldehyde, which is then reduced to the final BLFL by an alcohol dehydrogenase (ADH). conicet.gov.arnih.gov

Using these modular engineering strategies, researchers have achieved significant titers of BLFLs. For example, one study reported a production of 350 mg/L of BLFLs in a fed-batch fermenter with an engineered E. coli strain that overexpressed 14 genes from 6 engineered operons. d-nb.info Furthermore, fine-tuning the supply of α-keto acid precursors allowed for the selective production of either odd-chain or even-chain BLFLs. d-nb.info

Another approach involves a coculture system, where two different engineered E. coli strains work in tandem. unr.edu.ar One strain is optimized for the synthesis and release of a short branched-chain alcohol, while the second strain synthesizes a multi-methyl-branched fatty acid and esterifies it with the alcohol provided by the first strain. This strategy can alleviate the metabolic burden on a single strain and has been shown to improve the production of branched esters. unr.edu.ar

The table below summarizes key engineered strains and their production capabilities for branched-chain fatty acids and alcohols.

| Engineered Strain / System | Key Genetic Modifications | Product | Titer / Percentage |

| Engineered E. coli | Overexpression of BKD, FabH, TesA; optimized lipoylation pathway | Branched-chain fatty acids (BCFAs) | 276 mg/L (85% of total FFAs) nih.gov |

| Engineered E. coli | Modular engineering of α-keto acid supply and alcohol production modules (14 genes) | Branched long-chain fatty alcohols (BLFLs) | 350 mg/L d-nb.info |

| E. coli Coculture | Two strains: one for branched-chain alcohol production, one for branched fatty acid and ester synthesis | Branched-chain esters | 45% improvement over monoculture unr.edu.ar |

Enzymatic Catalysis in Biosynthesis

The biosynthesis of this compound and related branched-chain alcohols relies on a cascade of specific enzymatic reactions. These enzymes provide the catalytic machinery to build the carbon backbone and introduce the characteristic functional groups.

The initial and most critical steps involve the formation of branched-chain fatty acid precursors. This process is distinct from the typical straight-chain fatty acid synthesis. Key enzymes include:

Branched-chain α-keto acid dehydrogenase (BKD): This complex provides the branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA) necessary to initiate the synthesis of branched-chain fatty acids. d-nb.info

β-Ketoacyl-acyl-carrier protein (ACP) synthase III (FabH): A specific FabH with a preference for branched-chain acyl-CoA primers is crucial for channeling these starters into the fatty acid synthesis (FAS) pathway. d-nb.info

Once the branched-chain fatty acid (or its acyl-ACP/acyl-CoA derivative) is formed, its conversion to a primary alcohol is typically a two-step process:

Reduction to an Aldehyde: This step is often catalyzed by a Carboxylic Acid Reductase (CAR) . CARs are large, multi-domain enzymes that activate the carboxylic acid using ATP and then reduce it to an aldehyde using NADPH as the reductant. nih.gov

Reduction to an Alcohol: The resulting aldehyde is then reduced to the final alcohol by an Alcohol Dehydrogenase (ADH) . conicet.gov.arnih.gov

Another important class of enzymes involved in the metabolism of related compounds are cytochrome P450 monooxygenases (CYPs) . While not directly synthesizing this compound, these enzymes are known for their ability to hydroxylate unactivated C-H bonds in alkanes and fatty acids. nih.govrsc.orgcore.ac.uk For instance, CYP96A15 in Arabidopsis functions as a midchain alkane hydroxylase, converting alkanes to secondary alcohols and ketones. nih.gov In bacteria, P450s can hydroxylate the terminal methyl group of both straight and branched-chain fatty acids. rsc.org This enzymatic capability is fundamental to biotransformation processes where a hydrocarbon substrate is converted into a more functionalized molecule like an alcohol.

The table below outlines the key enzymes and their roles in the biosynthesis of branched-chain alcohols.

| Enzyme Class | Specific Enzyme Example | Role in Biosynthesis | Cofactors |

| Dehydrogenase | Branched-chain α-keto acid dehydrogenase (BKD) | Provides branched-chain primers for BCFA synthesis. d-nb.info | NAD⁺, CoA |

| Synthase | β-Ketoacyl-ACP synthase III (FabH) | Initiates fatty acid elongation with branched primers. d-nb.info | - |

| Reductase | Carboxylic Acid Reductase (CAR) | Reduces branched-chain fatty acids to aldehydes. nih.gov | ATP, NADPH |

| Dehydrogenase | Alcohol Dehydrogenase (ADH) | Reduces branched-chain aldehydes to primary alcohols. conicet.gov.ar | NADH/NADPH |

| Monooxygenase | Cytochrome P450 (e.g., CYP96A15) | Hydroxylates alkanes and fatty acids. nih.govrsc.org | NADPH, O₂ |

Derivatization Strategies for Structural Modification and Functionalization

The hydroxyl group of this compound serves as a versatile anchor for a variety of chemical transformations. Derivatization strategies are employed not only to alter the molecule's physical properties but also to introduce new functionalities, enabling its use as a building block in more complex syntheses or as a labeled compound for analytical research. These modifications typically involve reactions targeting the primary alcohol, leading to the formation of esters, ethers, halides, and other functional derivatives.

Formation of Esters and Ethers for Research Purposes

The conversion of this compound into esters and ethers is a fundamental strategy for its functionalization. These derivatives are often synthesized for specific research applications, such as improving analytical detection, acting as intermediates in multi-step syntheses, or studying structure-activity relationships.

Esterification is a common derivatization procedure for alcohols, aimed at increasing volatility and improving chromatographic properties for analysis. researchgate.net Standard methods include the reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). For research purposes, specialized esters are often created. For instance, derivatization with reagents containing fluorinated groups, like pentafluorobenzoyl chloride, can significantly enhance detection sensitivity in gas chromatography/mass spectrometry (GC/MS) with negative ion chemical ionization. nih.gov Another approach involves forming picolinyl esters, which aids in the structural determination of long-chain branched alcohols by mass spectrometry. researchgate.net

The Mitsunobu reaction is a particularly powerful method for esterification, especially when mild conditions are required. nih.gov This reaction utilizes a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgwordpress.com A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, which is a critical consideration for chiral secondary alcohols. nih.govorganic-chemistry.org While this compound is a primary alcohol, this method remains highly effective for coupling it with a wide range of acidic nucleophiles under neutral conditions. organic-chemistry.org

For applications in chiral recognition, long-chain branched alcohols can be reacted with highly fluorescent chiral derivatization reagents, such as those containing an anthracene (B1667546) moiety, to form diastereomeric esters. tcichemicals.com These esters can then be separated and quantified using High-Performance Liquid Chromatography (HPLC), allowing for the determination of enantiomeric purity. tcichemicals.com

Ether synthesis provides another route for modification. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. For a primary alcohol like this compound, this reaction is generally efficient. Additionally, silyl (B83357) ethers are commonly formed as protecting groups in organic synthesis, where the hydroxyl group is temporarily masked with a reagent like tert-butyldimethylsilyl chloride (TBDMSCl) to prevent it from reacting in subsequent synthetic steps.

Table 1: Selected Methods for Ester and Ether Formation from this compound

| Derivative Type | Reaction Name/Method | Reagents | Purpose/Application | Citation(s) |

|---|---|---|---|---|

| Esters | Acylation | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | General ester synthesis | olabs.edu.in |

| Acylation | Acyl Halide (e.g., Pentafluorobenzoyl chloride), Base | Enhanced analytical detection (GC/MS) | nih.gov | |

| Mitsunobu Reaction | Carboxylic Acid, Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) | Mild conditions, coupling with diverse acids | nih.govwikipedia.orgorganic-chemistry.org | |

| Chiral Derivatization | Chiral Carboxylic Acid Reagent (e.g., Anthracene-based) | Formation of diastereomers for HPLC analysis | tcichemicals.com | |

| Ethers | Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Synthesis of alkyl ethers | mdpi.com |

| Silylation | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Protection of the hydroxyl group for multi-step synthesis |

Conversion to Halides and Other Functional Groups

The transformation of the hydroxyl group of this compound into a halide or another functional group is a critical step for expanding its synthetic utility. This conversion often turns the poorly-leaving hydroxyl group into a much better leaving group, facilitating subsequent nucleophilic substitution reactions.

Conversion to Halides The direct conversion of primary alcohols to alkyl halides is a well-established process. libretexts.org To synthesize the corresponding alkyl chloride, thionyl chloride (SOCl₂) is a commonly used reagent, often in the presence of a base like pyridine. chemistrysteps.com This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org For the synthesis of alkyl bromides, phosphorus tribromide (PBr₃) is the reagent of choice. libretexts.org Both of these reactions typically proceed via an Sₙ2 mechanism for primary alcohols, involving nucleophilic attack by the halide on an activated intermediate. chemistrysteps.com

Conversion to Other Functional Groups via Sulfonate Esters A more versatile strategy for functionalization involves a two-step process: first converting the alcohol into a sulfonate ester, followed by nucleophilic substitution. masterorganicchemistry.com The hydroxyl group of this compound can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate (OTs) or mesylate (OMs), respectively. ucalgary.ca

This initial step is crucial because it transforms the hydroxyl into an excellent leaving group—the tosylate or mesylate anion—which is the conjugate base of a strong acid. masterorganicchemistry.comucalgary.ca A significant advantage of this method is that the formation of the sulfonate ester occurs without changing the stereochemistry of the carbon atom attached to the oxygen. masterorganicchemistry.comlibretexts.org

Once formed, the 3-methyldodecyl tosylate or mesylate becomes a prime substrate for Sₙ2 reactions. It can react with a wide array of nucleophiles to introduce various new functional groups. For example, reaction with sodium azide (B81097) (NaN₃) yields an alkyl azide, reaction with sodium cyanide (NaCN) produces a nitrile, and reaction with a thiolate (RS⁻) gives a thioether.

Direct Conversion using the Mitsunobu Reaction The Mitsunobu reaction offers a direct pathway for converting alcohols to several other functional groups. organic-chemistry.org By using alternative nucleophiles in place of carboxylic acids, various derivatives can be synthesized. For example, using hydrazoic acid (HN₃) or an imide like phthalimide (B116566) can introduce a nitrogen functionality. nih.govorganic-chemistry.org The reaction with phthalimide, followed by hydrolysis (the Gabriel synthesis), provides a route to the corresponding primary amine. organic-chemistry.org

Table 2: Methods for Conversion of this compound to Halides and Other Functional Groups

| Target Functional Group | Reagent(s) | Intermediate | Reaction Type | Citation(s) |

|---|---|---|---|---|

| Alkyl Chloride (-Cl) | Thionyl Chloride (SOCl₂) | N/A (Direct) | Nucleophilic Substitution | libretexts.orgchemistrysteps.com |

| Alkyl Bromide (-Br) | Phosphorus Tribromide (PBr₃) | N/A (Direct) | Nucleophilic Substitution | libretexts.org |

| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | N/A | Sulfonate Ester Formation | masterorganicchemistry.comucalgary.ca |

| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl), Pyridine | N/A | Sulfonate Ester Formation | masterorganicchemistry.comucalgary.ca |

| Azide (-N₃) | 1. TsCl, Pyridine 2. Sodium Azide (NaN₃) | 3-Methyldodecyl tosylate | Sₙ2 | organic-chemistry.org | | Nitrile (-CN) | 1. TsCl, Pyridine 2. Sodium Cyanide (NaCN) | 3-Methyldodecyl tosylate | Sₙ2 | pearson.com | | Thioether (-SR) | 1. TsCl, Pyridine 2. Sodium Thiolate (NaSR) | 3-Methyldodecyl tosylate | Sₙ2 | pearson.com | | Phthalimide | Phthalimide, TPP, DEAD | N/A (Direct) | Mitsunobu Reaction | organic-chemistry.org |

Occurrence and Biological Functions of 3 Methyldodecan 1 Ol in Natural Systems

Identification and Distribution in Natural Extracts

The detection of 3-Methyldodecan-1-ol and its structural isomers in natural sources highlights the diversity of branched-chain fatty alcohol biosynthesis in the natural world. These compounds are often part of complex mixtures of volatile organic compounds (VOCs).

While the direct identification of this compound in plant essential oils is not extensively documented, the presence of its structural isomers and other long-chain branched alcohols is known. For instance, 2-Methyldodecan-1-ol has been identified as a volatile component in the essential oil of sour orange (Citrus aurantium L.). cambridge.org Studies on St. John's Wort (Hypericum perforatum) have revealed the presence of "branched tetradecanol" and 2-methyldodecane (B72444) in the essential oils from some populations, indicating that the biosynthetic pathways for such compounds exist within the plant kingdom. mdpi.complantprotection.pl The chemical profile of essential oils can, however, show significant variability based on the plant's origin and environmental conditions. ekb.egpnas.org This variability underscores the complexity of plant secondary metabolism.

The general composition of plant essential oils frequently includes a variety of alcohols, which contribute to their aromatic and therapeutic properties. slu.se Floral scents, for example, are complex bouquets of VOCs, with alcohols like linalool (B1675412) and phenethyl alcohol being common constituents in many flowers, such as roses and jasmine. nih.govcompoundchem.com

Table 1: Identification of this compound and Related Compounds in Plant Volatiles

| Compound | Plant Species | Plant Part | Reference(s) |

| 2-Methyldodecan-1-ol | Citrus aurantium (Sour Orange) | Small Green Branches | cambridge.org |

| Branched tetradecanol | Hypericum perforatum (St. John's Wort) | Aerial Parts | mdpi.com |

| 2-Methyldodecane | Hypericum perforatum (St. John's Wort) | Aerial Parts | mdpi.complantprotection.pl |

Microorganisms, particularly fungi and bacteria, are known to produce a wide array of volatile organic compounds (VOCs). wmich.edu While direct evidence for the production of this compound by microbes is limited in the reviewed literature, the synthesis of other branched-chain alcohols is well-established. For example, the fungus Malassezia furfur, a component of the human skin microbiota, produces 3-methylbutan-1-ol. sakura.ne.jprsc.org Similarly, various actinobacteria strains have been found to produce 3-methyl-butan-1-ol and 2-methyl-butan-1-ol. researchgate.net

Fungi of the genus Trichoderma are notable for their production of diverse VOCs, including various alcohols, which play a role in their antagonistic interactions with other fungi. mdpi.comekb.egfrontiersin.orgareeo.ac.ir The production of specific VOCs by fungi is often dependent on the growth substrate, highlighting the adaptability of their metabolic pathways. bioone.org For instance, the fermentation of glycerol (B35011) by certain bacteria has been a known microbial process for over a century, leading to products like 1,3-propanediol. acs.org While these examples involve shorter-chain alcohols, they demonstrate the microbial capacity for synthesizing branched-chain alcohol structures.

Chemical signals are a fundamental aspect of communication in the animal kingdom. imrpress.com In terrestrial vertebrates, these signals often take the form of complex chemical mixtures released from specialized glands. massey.ac.nz The uropygial gland, or preen gland, of birds is a primary source of such secretions, producing a complex oil that is spread over the feathers. jst.go.jpsakura.ne.jppherobase.com

Research into the chemical composition of these secretions has revealed significant variation between species. Notably, a study comparing the uropygial gland secretions of two closely related seabirds, the blue petrel and the Antarctic prion, found that the secretions of the Antarctic prion contained a higher proportion of 3-methyl substituted esters. areeo.ac.ir This finding strongly suggests the presence of this compound as a precursor alcohol for these esters. The family Procellariiformes, which includes petrels and prions, is known for its highly developed olfactory system, and the specific composition of their preen oil is thought to play a role in species and individual recognition. cambridge.orgiff.com The secretions are composed of a complex mixture of aliphatic monoester waxes, fatty acids, and wax-alcohols. jst.go.jp

Detection in Microbial Metabolomes

Ecological Roles and Inter-Species Interactions

Semiochemicals, or information-conveying chemicals, mediate a vast array of interactions between organisms. wmich.edu this compound and its related compounds have been implicated in several of these ecological roles, from attracting mates to defending against pathogens.

Methyl-branched alcohols and their derivatives are a significant class of insect pheromones. rsc.orgnih.gov The specific structure, including the position of the methyl branch and the stereochemistry, is often crucial for species-specific communication. pnas.orgslu.se

A direct link between the this compound structure and insect semiochemicals is evident from synthetic chemistry research. Specifically, (R)- and (S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol has been prepared as a versatile building block for the synthesis of various methyl-branched insect pheromones. jst.go.jpCurrent time information in Nyong-et-Kellé, CM.mdpi.com This demonstrates the relevance of the this compound skeleton in constructing molecules with known pheromonal activity.

While this compound itself has not been definitively identified as a primary pheromone component for a specific insect in the reviewed literature, numerous structurally related compounds have. For example, methyl-branched ketones are sex pheromones for certain moth species, and other branched alcohols serve as aggregation pheromones in beetles. frontiersin.orgnih.gov This highlights the evolutionary significance of methyl-branching in the chemical language of insects.

Table 2: Examples of Methyl-Branched Semiochemicals in Insects

| Compound Class | Specific Compound Example | Insect Group | Function | Reference(s) |

| Branched Diol | (S)-3,7-dimethyl-2-oxo-oct-6-ene-1,3-diol | Coleoptera (Colorado potato beetle) | Aggregation Pheromone | frontiersin.org |

| Branched Ketones | 6-methyl-2-octadecanone, 14-methyl-2-octadecanone | Lepidoptera (Moths) | Sex Pheromone | |

| Branched Alcohols | (R)-2-methylbutan-1-ol | Coleoptera (Longhorned beetle) | Aggregation Pheromone | |

| Branched Alcohol Precursor | (R/S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol | N/A (Synthetic Precursor) | Synthesis of Insect Pheromones | jst.go.jpCurrent time information in Nyong-et-Kellé, CM.mdpi.com |

Plants employ a sophisticated arsenal (B13267) of chemical defenses against pathogens and herbivores. compoundchem.com A key strategy is the production of herbivore-induced plant volatiles (HIPVs), which can repel attackers or attract the herbivores' natural enemies. nih.govmdpi.com This "cry for help" is a well-documented form of indirect defense. nih.gov

The involvement of long-chain branched alcohols in plant defense is supported by research on tomato plants. Tomato lines resistant to bacterial wilt, caused by Ralstonia solanacearum, were found to have elevated levels of 2-Methyl-1-dodecanol in their root exudates following inoculation with the pathogen. This suggests a direct role for this structural isomer of this compound in the plant's defense response.

More broadly, the release of various alcohols is a common feature of plant defense. For example, green leaf volatiles (GLVs), which include six-carbon alcohols like (Z)-3-hexen-1-ol, are rapidly released upon tissue damage and can prime the defenses of neighboring plants and other parts of the same plant. massey.ac.nzCurrent time information in Nyong-et-Kellé, CM. These alcohols and their derivatives can act as signaling molecules, preparing the plant for a more robust defense against subsequent attacks. The production of very-long-chain fatty acids (VLCFAs) and their derivatives is also crucial for forming the plant cuticle, the first physical barrier against pathogens, and for generating other defense-related signaling molecules.

Role in Chemical Communication in Vertebrates

The direct role of this compound as a semiochemical in vertebrate communication is not extensively documented in scientific literature. However, the importance of structurally similar long-chain alcohols in animal signaling is well-established, providing a basis for inferred function. For instance, various alcohols are identified components of the uropygial gland secretions in birds, which are believed to play a role in chemical communication and mate selection. oup.comoup.com While birds possess a functional olfactory system capable of detecting such compounds, specific evidence linking this compound to this function is pending. oup.com

In mammals, other branched-chain alcohols have been identified as potential pheromones. A study on the Rajapalayam dog breed identified several volatile compounds specific to the estrus phase that influence male reproductive behavior, including 2-octyldodecan-1-ol, highlighting the role of complex alcohols in mammalian chemical signaling. jabonline.in Although this compound was not identified in that specific study, the presence of analogous molecules in vertebrate secretions suggests a potential, yet unconfirmed, role in chemical communication.

Influence on Microbial Communities and Metabolism

The specific influence of this compound on microbial communities and their metabolism is an emerging area of research. Generally, long-chain alcohols and their derivatives are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of microbial membranes, which can lead to cell lysis and inhibition of growth. Volatile organic compounds (VOCs) produced by fungi and bacteria, including various alcohols, are recognized as key mediators in intra- and inter-specific communication and defense. nih.govnih.gov

For example, the fungus Malassezia furfur, a common component of the human skin microbiome, produces a range of VOCs, including alcohols like 3-methylbutan-1-ol, with the profile of these volatiles changing based on the available lipid nutrients. nih.gov The production of such compounds suggests they play a role in shaping the microbial environment. While this compound is not explicitly named as a major metabolite in these studies, its structural similarity to known microbial volatiles points towards a potential role in microbial ecology. The metabolic activities of microorganisms are known to be influenced by the chemical environment, and the introduction of a carbon source like this compound could selectively affect the growth and metabolism of certain microbial species. nih.govmdpi.comfrontiersin.org

Biosynthetic Pathways and Metabolic Transformations in Organisms

Elucidation of Precursor Molecules and Enzymatic Steps

Specific biosynthetic pathways leading to this compound have not been fully elucidated. However, plausible routes can be inferred from known microbial metabolic processes for other branched-chain alcohols. A likely origin is the catabolism of branched-chain amino acids. In many bacteria, these amino acids undergo deamination, followed by decarboxylation and reduction, to form branched-chain alcohols. researchgate.net

Furthermore, chemoenzymatic syntheses of related compounds demonstrate the feasibility of biological production. Enzymes such as reductases and lipases are key to producing chiral alcohols. For example, baker's yeast has been used for the enantioselective reduction of ketones to produce optically active alcohols, which are then used as synthons for pheromones like (R)-10-methyldodecan-1-yl acetate. metu.edu.trresearchgate.net This suggests that specific oxidoreductase enzymes could catalyze the final step in the biosynthesis of this compound from a corresponding aldehyde or ketone precursor. The initial branched carbon skeleton could potentially be assembled through pathways related to fatty acid synthesis, incorporating a methyl group via a methyltransferase or starting from a branched-chain primer.

Catabolism and Biotransformation in Biological Systems

As a primary alcohol, this compound is susceptible to oxidation in biological systems. The most probable catabolic pathway involves a two-step oxidation. First, an alcohol dehydrogenase would oxidize the primary alcohol group to an aldehyde, forming 3-methyldodecanal (B82856). Subsequently, an aldehyde dehydrogenase would catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, 3-methyldodecanoic acid. This pathway is common for the breakdown of primary alcohols.

This contrasts with the metabolic fate of its structural isomers, such as tertiary alcohols. Tertiary alcohols like 2-methyldodecan-2-ol (B2599986) are resistant to oxidation due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Nevertheless, studies on 2-methyldodecan-2-ol have shown its abundance can decrease under high microbial metabolic activity, suggesting that even these more stable compounds can be utilized or transformed by microorganisms, albeit likely through different enzymatic pathways. The resulting 3-methyldodecanoic acid can then likely enter the beta-oxidation pathway for complete breakdown and energy production.

Modulation of Biological Activities through Structural Variants

Structural variations, such as the position of the methyl group or the hydroxyl group, significantly influence the physicochemical and biological properties of dodecanol (B89629) isomers.

The branching of the carbon chain in this compound, compared to the linear 1-dodecanol (B7769020), affects properties like volatility and solubility, which are critical for its function as a potential semiochemical or antimicrobial agent. The location of the methyl group along the chain (e.g., 2-methyl vs. 3-methyl vs. 11-methyl) creates distinct stereochemistry and molecular shapes, which can lead to different binding affinities with biological receptors and enzymes.

A key structural variation is the class of alcohol. This compound is a primary alcohol, making it susceptible to oxidation. In contrast, a tertiary isomer like 2-methyldodecan-2-ol is resistant to oxidation, giving it greater metabolic stability. This difference in reactivity is a critical determinant of the compound's persistence and function within a biological system. The amphiphilic nature of these molecules, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows them to interact with cell membranes, and subtle changes in structure can alter the nature of this interaction, thereby modulating their biological activity.

Investigating Potential Biological Activities Beyond Basic Characterization

While the fundamental roles of this compound are still being explored, research on its structural isomers suggests several avenues for investigation into its potential biological activities.

A significant area of interest is its potential as an antimicrobial agent. A study involving isomers of methyldodecanol tested their growth-inhibitory effects against virulent strains of human Mycobacterium tuberculosis. chemicalbook.com Specifically, 11-methyldodecan-1-ol was among the compounds evaluated, indicating that methyl-branched dodecanols are being investigated for their therapeutic potential. chemicalbook.com This provides a strong rationale for testing this compound against M. tuberculosis and other pathogenic bacteria.

Furthermore, related long-chain alcohols have shown other biological activities. For instance, dodecanol has been found to enhance the infection rates of pathogenic fungi on insect cuticles, suggesting a role as a biocontrol enhancer. This points to potential applications in agriculture or pest management. The general ability of long-chain alcohols to interact with lipid membranes also suggests possible investigation into their effects on various cellular processes beyond simple antimicrobial action, such as influencing membrane fluidity or the function of membrane-bound proteins.

Table 1: Summary of Research Findings on this compound and Related Compounds

| Section | Topic | Key Findings | Citations |

|---|---|---|---|

| 3.2.3 | Vertebrate Communication | Direct evidence is lacking; however, structurally similar alcohols (e.g., 2-octyldodecan-1-ol) act as pheromones in mammals, and long-chain alcohols are present in avian secretions. | oup.comoup.comjabonline.in |

| 3.2.4 | Microbial Influence | Direct influence is unconfirmed; related long-chain alcohols possess antimicrobial properties by disrupting cell membranes. Volatile alcohols are known to mediate microbial interactions. | nih.govnih.gov |

| 3.3.1 | Biosynthesis | Specific pathways are unknown; plausible routes include catabolism of branched-chain amino acids and enzymatic reduction of precursors, similar to other synthesized methyl-branched alcohols. | researchgate.netmetu.edu.trresearchgate.net |

| 3.3.2 | Catabolism | As a primary alcohol, it is likely oxidized first to 3-methyldodecanal and then to 3-methyldodecanoic acid by dehydrogenases. | |

| 3.3.3 | Structural Variants | The position of the methyl group and the alcohol class (primary vs. tertiary) alter physicochemical properties, metabolic stability, and biological activity compared to isomers like 1-dodecanol and 2-methyldodecan-2-ol. |

| 3.4 | Potential Activities | An isomer, 11-methyldodecan-1-ol, was tested against Mycobacterium tuberculosis, suggesting potential antitubercular activity for this compound. Related compounds show promise as biocontrol enhancers. | chemicalbook.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-trithiolane |

| 1-dodecanol |

| 11-methyldodecan-1-ol |

| 2-methyl-1-dodecanol |

| 2-methyldodecan-2-ol |

| 2-methylpropan-1-ol |

| 2-octyldodecan-1-ol |

| 3-methyl-butan-1-ol |

| This compound |

| 3-methyldodecanal |

| 3-methyldodecanoic acid |

| 4-methylheptanoic acid |

| 4-methyloctanoic acid |

| Cepafungin I |

| Dodecanol |

Research into Antimicrobial Mechanisms

While specific research targeting this compound is not extensively detailed in available literature, its antimicrobial properties can be understood by examining the mechanisms of action attributed to long-chain fatty alcohols and their derivatives. The primary mechanism by which these compounds exert their antimicrobial effect is through the disruption of the bacterial cell membrane. mdpi.combiorxiv.org This mode of action is broadly effective and circumvents many traditional bacterial resistance mechanisms that target specific enzymes or metabolic pathways. biorxiv.org

The structure of this compound, featuring a long, hydrophobic carbon chain and a polar hydroxyl group, is key to its interaction with bacterial cells. The hydrophobic tail readily integrates into the lipid bilayer of the cell membrane, disrupting the orderly arrangement of phospholipids. This interference compromises the membrane's structural integrity and fluidity, leading to several detrimental effects for the bacterium. mdpi.com The disruption can cause an increase in membrane permeability, resulting in the leakage of vital intracellular components such as ions, ATP, and nucleic acids, which ultimately leads to cell lysis and death. mdpi.com This mechanism has been shown to be effective against both Gram-positive and Gram-negative bacteria.

The general mechanisms by which natural compounds exhibit antimicrobial activity are varied, with membrane disruption being a significant strategy.

| General Antimicrobial Mechanism | Description | Relevance to Fatty Alcohols |

| Inhibition of Cell Wall Synthesis | Prevents the formation of the peptidoglycan layer, weakening the cell wall. | Not the primary mechanism for fatty alcohols. |

| Alteration of Membrane Integrity | Disrupts the plasma membrane, causing leakage of cellular contents. mdpi.com | Primary mechanism for long-chain fatty alcohols like this compound. mdpi.combiorxiv.org |

| Inhibition of Protein Synthesis | Binds to ribosomes, preventing the translation of mRNA into proteins. | Not the primary mechanism. |

| Inhibition of Nucleic Acid Synthesis | Interferes with DNA replication or transcription. | Not the primary mechanism. |

| Disruption of Metabolic Pathways | Inhibits essential enzymes involved in cellular metabolism. | Can be a secondary effect following membrane damage. mdpi.com |

Antioxidant Research and Related Biochemical Pathways

Research into the specific antioxidant activity of this compound is limited; however, its potential role can be inferred from its chemical structure and its identification in natural sources known for their antioxidant properties. ajol.info Antioxidants are crucial for protecting organisms from oxidative stress, a condition caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. cabidigitallibrary.orgscielo.br ROS can damage vital cellular components, including lipids, proteins, and DNA. cabidigitallibrary.org

The antioxidant potential of this compound is linked to its chemical nature as a primary alcohol. Primary alcohols can be oxidized, a process that allows them to donate hydrogen atoms or electrons to neutralize free radicals. This contrasts with tertiary alcohols, which are resistant to oxidation due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Therefore, the biochemical pathway for its antioxidant action would likely involve its own oxidation, acting as a reducing agent to quench ROS.

| Reactive Oxygen Species (ROS) | Description | Counteracting Antioxidant Systems |

| Superoxide anion (O₂•⁻) | Generated by cellular respiration and various enzymes. nih.gov | Superoxide Dismutase (SOD) enzymes. nih.gov |

| Hydrogen peroxide (H₂O₂) | A product of SOD action and other oxidative processes; can cross membranes. nih.gov | Catalase, Peroxidases. |

| Hydroxyl radical (•OH) | Extremely reactive; can damage most biomolecules. nih.gov | Non-enzymatic antioxidants (e.g., Glutathione, Ascorbate, Tocopherols). nih.gov |

| Singlet oxygen (¹O₂) | A high-energy form of oxygen, often generated by photochemical reactions. nih.gov | Carotenoids, Tocopherols. nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methyldodecan 1 Ol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 3-Methyldodecan-1-ol from complex mixtures, enabling its subsequent identification and quantification. Both gas and liquid chromatography platforms are employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. iiste.orginnovareacademics.in In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer. The mass spectrometer fragments the molecule into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nist.gov

Typical GC-MS systems for analyzing long-chain alcohols utilize a non-polar or mid-polar capillary column, such as a 5% diphenyl-95% dimethyl polysiloxane column. nih.gov The temperature program is optimized to ensure the elution of the compound with a good peak shape and separation from other components in the sample.

| Parameter | Typical Value/Condition | Purpose |

| Column Type | HP-5MS (5% Phenyl-Methylpolysiloxane) | Provides good separation for semi-volatile compounds. |

| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Initial 40-60°C, ramp 5-10°C/min to 280-300°C | Separates compounds based on boiling point. |

| Carrier Gas | Helium | Inert gas to move the analyte through the column. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| MS Detector | Quadrupole or Ion Trap | Scans and detects fragment ions for identification. |

This table presents typical parameters for the GC-MS analysis of long-chain alcohols, which would be applicable to this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For trace analysis of this compound in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. frontiersin.orgsrce.hr It involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample). nih.gov Volatile analytes, like this compound, partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column for analysis. researchgate.netmdpi.com The choice of fiber coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), is critical and depends on the polarity and volatility of the target analyte. nih.govsrce.hr

Derivatization Methods for Enhanced GC-MS Detection

Direct analysis of alcohols like this compound by GC-MS can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing) and low sensitivity. nih.gov Chemical derivatization is a strategy used to overcome these issues by converting the polar hydroxyl (-OH) group into a less polar, more volatile derivative. jfda-online.com This improves chromatographic behavior and detection limits. jfda-online.com

Common derivatization reactions for alcohols include:

Silylation: The active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com

Acylation: The alcohol is converted to an ester using reagents such as acetic anhydride (B1165640) or more reactive fluorinated anhydrides like pentafluoropropionic anhydride (PFPA). jfda-online.commdpi.com

| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |

| Silylating Agents | BSTFA, TMCS | -OH | Trimethylsilyl (TMS) ether |

| Acylating Agents | Acetic Anhydride, PFPA | -OH | Acetate or Pentafluoropropionyl ester |

| Alkylating Agents | PFBBr | -OH | Pentafluorobenzyl (PFB) ether |

This table outlines common derivatization reagents used to improve the GC-MS analysis of compounds with active hydrogen groups, such as this compound. jfda-online.comresearch-solution.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Variants

Liquid chromatography-mass spectrometry (LC-MS) is an alternative and complementary technique to GC-MS. researchgate.net It is particularly useful for analyzing compounds that are not sufficiently volatile for GC or are thermally unstable. While this compound is amenable to GC, LC-MS can be employed for its analysis within complex, non-volatile matrices. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC or UPLC) systems use columns with smaller particles, leading to significantly faster analysis times and higher resolution compared to conventional HPLC. frontiersin.orgub.edunih.gov

For a non-polar compound like this compound, reversed-phase chromatography using a C18 or C8 column is typically employed. frontiersin.org Detection by mass spectrometry requires an interface that can ionize the analyte as the mobile phase exits the column. Atmospheric pressure chemical ionization (APCI) is often more suitable than electrospray ionization (ESI) for relatively non-polar molecules of low to moderate mass. ub.edu

Chiral Chromatography for Enantiomeric Purity Assessment

The methyl group at the third carbon position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers: (R)-3-Methyldodecan-1-ol and (S)-3-Methyldodecan-1-ol. Since enantiomers have identical physical properties except for their interaction with polarized light, they cannot be separated by standard chromatographic techniques. ajol.info

Chiral chromatography is specifically designed to resolve enantiomers. gcms.cz This can be achieved in two primary ways:

Direct Separation: Using a chiral stationary phase (CSP) in either a GC or LC column. gcms.cz For GC, CSPs often consist of cyclodextrin (B1172386) derivatives. gcms.cz

Indirect Separation: The enantiomeric mixture is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) column. ajol.info For example, chiral alcohols can be derivatized and their enantiomeric excess determined by chiral HPLC. nih.gov Research on the closely related compound 2-methyldodecan-1-ol has shown that its enantiomers can be successfully separated and their purity determined by HPLC on a chiral column after derivatization. nih.gov

| Parameter | Condition for Chiral Separation of a Branched Alcohol nih.gov |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV Detector |

| Note | The alcohol was first converted to a derivative to facilitate separation and detection. nih.gov |

This table shows an example of conditions used for the chiral separation of a similar compound, (S)- and (R)-2-methyldodecan-1-ol, which demonstrates a viable approach for assessing the enantiomeric purity of this compound. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy is used to elucidate the molecular structure of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques used for structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound would be characterized by two key absorptions:

A strong, broad absorption band in the region of 3600-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. pressbooks.pub

A strong absorption in the 1050-1150 cm⁻¹ region, corresponding to the C-O stretching vibration. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum, the hydrogens on the carbon attached to the hydroxyl group (-CH₂OH) would appear as a deshielded signal, typically between 3.4 and 4.5 ppm. pressbooks.pub The methyl branch (-CH₃) would appear as a doublet, and the long alkyl chain would produce a complex series of overlapping signals in the upfield region (approx. 0.8-1.6 ppm). youtube.com

¹³C NMR: In the carbon NMR spectrum, the carbon atom bonded to the hydroxyl group (-CH₂OH) is deshielded and would absorb in the 50-80 ppm range. pressbooks.pub The carbons of the alkyl chain would resonate at higher fields (further to the right in the spectrum).

| Atom Position (Hypothetical) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

| C1 (-CH₂OH) | ~61 | ~3.6 | Triplet |

| C2 (-CH₂) | ~39 | ~1.5 | Multiplet |

| C3 (-CH-) | ~37 | ~1.4 | Multiplet |

| C4-C11 (-CH₂-) | ~23-32 | ~1.2-1.3 | Multiplet |

| C12 (-CH₃) | ~14 | ~0.9 | Triplet |

| 3-Methyl (-CH₃) | ~20 | ~0.9 | Doublet |

| -OH | N/A | Variable (e.g., 1-5) | Singlet (broad) |

This table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on general principles for aliphatic alcohols. pressbooks.pubyoutube.comrsc.org Actual values may vary depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. nih.govemerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. bbhegdecollege.com

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the various protons in the molecule would give rise to distinct signals. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of these signals provide crucial information. For instance, the protons on the carbon bearing the hydroxyl group (C1) are expected to appear as a characteristic triplet in the downfield region (around 3.6 ppm) due to the deshielding effect of the adjacent oxygen atom and coupling with the neighboring CH₂ group. The integration of this signal would correspond to two protons. Conversely, the methyl protons (at C3-methyl and C12) would appear as a doublet and a triplet, respectively, in the upfield region (around 0.8-0.9 ppm).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the hydroxyl group (C1) is typically the most deshielded of the aliphatic carbons, appearing around 60-70 ppm. The other carbon signals would be distributed in the upfield region, and their precise shifts would confirm the branched structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. magritek.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| 1 (-CH₂OH) | ~3.6 (t) | ~61-63 |

| 2 (-CH₂) | ~1.5 | ~37-39 |

| 3 (-CH) | ~1.4 | ~34-36 |

| C3-Methyl (-CH₃) | ~0.9 (d) | ~19-21 |

| 4-11 (-CH₂-) | ~1.2-1.3 | ~22-32 |

| 12 (-CH₃) | ~0.8 (t) | ~14 |

Note: The values are estimates based on general principles and data for similar long-chain alcohols. Actual values may vary depending on the solvent and other experimental conditions. (t) = triplet, (d) = doublet.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it is highly effective for identifying and quantifying volatile compounds like this compound. The process involves ionizing the molecule, which often causes it to break apart into characteristic fragments. This fragmentation pattern serves as a molecular fingerprint. chemguide.co.ukuomustansiriyah.edu.iq

For a primary alcohol like this compound, common fragmentation pathways include:

Loss of Water: A peak corresponding to the molecular ion minus 18 Da (M-18) is often observed due to the facile elimination of a water molecule. libretexts.org

Alpha-Cleavage: The bond between the C1 and C2 carbons can break, leading to the formation of a stable [CH₂OH]⁺ ion with an m/z of 31. libretexts.org This is a characteristic fragment for primary alcohols.

Alkane Fragmentation: The long hydrocarbon chain will also fragment, producing a series of peaks separated by 14 Da (corresponding to CH₂ groups). The branching at the C3 position will influence the relative abundance of certain fragments, helping to pinpoint the location of the methyl group. chemguide.co.uk

Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₃H₂₈O]⁺ | Molecular Ion (M⁺) |

| 182 | [C₁₃H₂₆]⁺ | Loss of H₂O |

| 155 | [C₁₁H₂₃]⁺ | Cleavage at C2-C3 bond |

| 43 | [C₃H₇]⁺ | Represents propyl fragments |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Note: The molecular ion peak for long-chain alcohols can be weak or absent in some cases. uomustansiriyah.edu.iq The base peak (most intense) would likely result from a stable carbocation formed during fragmentation.

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

The accurate analysis of this compound from complex samples, such as biological tissues or environmental media, is critically dependent on the sample preparation stage. mdpi.com The goal is to isolate and concentrate the analyte while removing interfering substances from the matrix. helsinki.fi

For biological matrices like plasma or tissue homogenates, which are rich in lipids and proteins, common techniques include:

Liquid-Liquid Extraction (LLE): This classic method uses immiscible solvents to partition the analyte from the sample. For instance, a Folch or Bligh and Dyer extraction using chloroform/methanol (B129727) mixtures can effectively extract lipids, including long-chain alcohols, from tissues. mdpi.com

Solid-Phase Extraction (SPE): SPE has become a popular and often more reproducible alternative to LLE. mdpi.com It uses a solid sorbent packed in a cartridge to selectively retain the analyte from the liquid sample. For compounds like long-chain alcohols, reverse-phase sorbents (e.g., C18) or specialized polymer-based cartridges (e.g., Waters Oasis HLB) are effective for extraction from aqueous environments. mdpi.comspectroscopyonline.com

For environmental matrices such as water or soil, where the compound may be present as a volatile or semi-volatile organic compound (VOC), different approaches are used:

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). helsinki.fiquantanalitica.com The analytes adsorb onto the fiber and are then thermally desorbed into the injector of a GC. This method is excellent for concentrating trace levels of VOCs from water or air. tandfonline.com

Purge and Trap (Dynamic Headspace Sampling): This technique is highly sensitive for volatile compounds in liquid or solid samples. thermofisher.comthermofisher.com An inert gas is bubbled through the sample, stripping the volatile analytes, which are then collected on an adsorbent trap. The trap is subsequently heated to release the compounds for GC analysis. thermofisher.com

Chemometric and Metabolomic Approaches in Conjunction with Analytical Data

When this compound is part of a complex mixture of compounds, such as in flavor profiles, environmental samples, or metabolomic studies, interpreting the vast amount of data generated by techniques like GC-MS requires advanced computational methods.

Chemometrics employs statistical and mathematical tools to extract meaningful information from chemical data. rsc.org

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze entire chromatograms or spectra. These methods can help identify patterns, classify samples based on their chemical profiles, and build predictive models. For example, chemometrics could be used to correlate the concentration of this compound and other volatile compounds with the quality or origin of a product like Baijiu. mdpi.com

Multivariate Curve Resolution (MCR): MCR methods, such as MCR-ALS (Alternating Least Squares), are powerful for resolving co-eluting peaks in chromatography, allowing for the deconvolution of pure component spectra and concentration profiles from complex data matrices. rsc.org

Metabolomics is the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. In a metabolomic workflow, this compound would be one of potentially thousands of detected metabolites. spectroscopyonline.com Targeted metabolomics would specifically quantify this compound and a predefined set of related compounds. spectroscopyonline.com Untargeted metabolomics seeks to measure as many metabolites as possible to find biomarkers or understand metabolic pathways affected by a certain condition. The identification of this compound in such a study could point to its involvement in specific biological processes, such as lipid metabolism. spectroscopyonline.com

Environmental Fate and Ecological Impact Research of 3 Methyldodecan 1 Ol

Biodegradation Pathways and Microbial Degradation Studies

The environmental persistence of an organic compound is largely determined by its susceptibility to biodegradation. For 3-methyldodecan-1-ol, as a branched long-chain alcohol, its degradation is an important area of research. Studies on similar long-chain alcohols (LCA) and branched alcohols indicate that they are generally biodegradable, though the rate and mechanism can be influenced by structural features like chain branching. ontosight.aiontosight.aieuropa.eu

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), the primary degradation pathway for a primary alcohol like this compound begins with oxidation. The terminal alcohol group is first oxidized to an aldehyde (3-methyldodecanal), which is subsequently oxidized to the corresponding carboxylic acid (3-methyldodecanoic acid). This conversion is a common metabolic step for primary alcohols.

Anaerobic Degradation: In anoxic environments like deep sediment layers, anaerobic degradation (in the absence of oxygen) becomes the primary breakdown mechanism. otto.de While specific pathways for this compound are not detailed, the known mechanisms for other long-chain hydrocarbons involve activation by addition to another organic molecule. A common pathway is the addition of fumarate (B1241708) to the hydrocarbon, catalyzed by enzymes like benzylsuccinate synthase, which has been observed for aromatic hydrocarbons and may be analogous for some alkanes. aropha.com Following this initial activation step, the molecule is further broken down through processes like beta-oxidation, ultimately leading to mineralization. Studies on a range of linear alcohols (up to C18) have demonstrated that they are degradable under anaerobic conditions. oecd.org

The biodegradation of this compound is not carried out by a single microbial species but by diverse microbial consortia present in soil and water. These communities work in concert to break down the compound.

Aerobic Microorganisms: A wide variety of bacteria and fungi found in environments such as wastewater treatment plants are capable of degrading long-chain alcohols. europa.eu The key enzymes initiating the aerobic pathway are alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the initial oxidation steps.

Anaerobic Microorganisms: In anaerobic sediments, degradation is performed by a complex consortium. This often includes fermentative bacteria (e.g., from the phyla Clostridia and Bacteroidetes) that break down complex organic matter into simpler compounds. otto.de These products are then utilized by other groups, such as sulfate-reducing bacteria (e.g., Desulfobacteraceae and Desulfobulbaceae) and methanogenic archaea, which complete the degradation process. otto.de

Aerobic and Anaerobic Degradation Mechanisms

Environmental Distribution and Transport Mechanisms

The way this compound moves through and partitions between air, water, soil, and sediment is governed by its physicochemical properties. As a C13 alcohol, it is characterized by low water solubility and a hydrophobic nature. ontosight.aiontosight.ai